Fenazox

Beschreibung

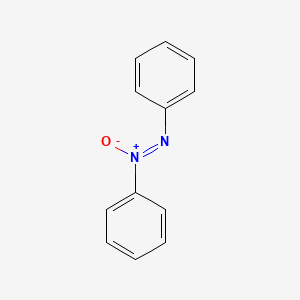

Azoxybenzene is an azoxy compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

oxido-phenyl-phenyliminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUZCKBSTZFWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW ORTHORHOMBIC NEEDLES | |

CAS No. |

495-48-7, 20972-43-4, 21650-65-7 | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1P3JE72O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYQ7PT9SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °F (NTP, 1992), 36 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fenazox (Amfenac Sodium) mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Fenazox (Amfenac Sodium)

Executive Summary

Amfenac sodium, commercially known as this compound in its oral formulation, is a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] In ophthalmic applications, it is the active metabolite of the prodrug nepafenac.[2][3][4] This guide provides a detailed examination of amfenac's core mechanism of action, focusing on its interaction with the cyclooxygenase (COX) enzymes. It delineates the biochemical pathways influenced by amfenac, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to characterize its function. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of amfenac's molecular pharmacology.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for amfenac is the inhibition of prostaglandin H synthase, more commonly known as the cyclooxygenase (COX) enzyme.[3] As an NSAID, amfenac targets both major isoforms of this enzyme: COX-1 and COX-2.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), an unstable intermediate that serves as the precursor for a variety of pro-inflammatory prostaglandins and thromboxanes.[6][7][8] By blocking this essential step, amfenac effectively reduces the synthesis of these mediators, which are key drivers of inflammation, pain, and fever.[5]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammatory stimuli trigger the release of arachidonic acid from cell membrane phospholipids. The COX enzymes then catalyze the first committed step in the prostaglandin synthesis pathway.

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as maintaining gastric mucosal integrity and platelet aggregation.[8]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[8] Its activity leads to the production of prostaglandins that mediate inflammation and pain.

Amfenac's therapeutic anti-inflammatory and analgesic effects are primarily derived from its inhibition of COX-2, while some of its potential side effects can be attributed to the concurrent inhibition of COX-1.[5]

Signaling Pathway Diagram

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Amfenac Sodium.

Quantitative Data: COX Inhibitory Activity

The potency of amfenac against COX-1 and COX-2 has been quantified through in vitro assays, which measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). Studies have reported varying IC50 values, which may be attributable to differences in experimental conditions and the source of the enzymes (e.g., human-derived, ovine). Amfenac is consistently shown to be a potent inhibitor of both isoforms.[9]

| Enzyme | IC50 Value (nM) | Source |

| COX-1 | 250 | |

| COX-2 | 150 | [5] |

| Human COX-1 | 15.3 | [9][10] |

| Human COX-2 | 20.4 | [11][9][10] |

Note: Lower IC50 values indicate greater inhibitory potency. One study concluded that amfenac was the most potent COX-2 inhibitor when compared to ketorolac and bromfenac.[12]

Pharmacokinetics in Ophthalmic Formulations

In ophthalmology, amfenac is delivered as the prodrug nepafenac to enhance corneal penetration.[3][4][13] Following topical administration, nepafenac rapidly permeates the cornea and is converted by intraocular hydrolases into its active form, amfenac.[2][3][4] This bioactivation within the target ocular tissues is a key feature of its design.[13][14]

Pharmacokinetic studies in rabbits have shown that after topical application, amfenac concentrations in the aqueous humor and retinochoroidal tissues can be maintained at levels higher than the IC50 for COX-2, suggesting sustained enzymatic inhibition.[11][10][15]

| Parameter | Value | Tissue | Source |

| Plasma Cmax (Nepafenac) | 0.310 ± 0.104 ng/mL | Plasma | [3] |

| Plasma Cmax (Amfenac) | 0.422 ± 0.121 ng/mL | Plasma | [3] |

| Plasma Tmax (Nepafenac) | ~0.21 hours | Plasma | [2] |

| Plasma Tmax (Amfenac) | ~0.48 hours | Plasma | [2] |

| Plasma Half-life (Amfenac) | ~6.26 hours | Plasma | [16] |

Experimental Protocols

The characterization of amfenac's mechanism of action relies on established in vitro and in vivo experimental models.

In Vitro COX Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on isolated COX enzymes.

Objective: To determine the IC50 values of Amfenac Sodium for human recombinant COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Human recombinant COX-1 or COX-2 enzymes are utilized.

-

Incubation: The assay is typically performed in a multi-well plate format. Varying concentrations of amfenac are pre-incubated with either COX-1 or COX-2 for a defined period (e.g., 30 minutes at 37°C) to allow for drug-enzyme interaction.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 15 minutes), the reaction is stopped.

-

Quantification: The amount of Prostaglandin E2 (PGE2) produced is measured. This is commonly done using a competitive enzyme immunoassay (EIA) or ELISA kit.[17]

-

Data Analysis: The percentage of inhibition at each amfenac concentration is calculated relative to a vehicle control (no drug). The IC50 value is determined by plotting the percent inhibition against the log of the amfenac concentration and fitting the data to a dose-response curve.

In Vivo Ocular Inflammation Model (Rabbit)

This model assesses the anti-inflammatory efficacy of a topically applied drug in a living system.

Objective: To evaluate the ability of topically administered Nepafenac (prodrug of Amfenac) to inhibit inflammation in the eye.

Methodology:

-

Animal Model: New Zealand White rabbits are commonly used for this model.

-

Induction of Inflammation: Systemic inflammation is induced, often via an intravenous injection of lipopolysaccharide (LPS).[17] This leads to a breakdown of the blood-aqueous barrier and an increase in inflammatory mediators in the eye.

-

Drug Administration: Animals are divided into groups. One eye of each study animal is treated with a topical ophthalmic solution of the NSAID (e.g., 0.1% nepafenac), while the contralateral eye receives a vehicle control.[17] Dosing typically occurs before the inflammatory challenge.

-

Sample Collection: At a predetermined time after LPS injection, aqueous humor samples are collected from the anterior chamber via paracentesis.

-

Outcome Measures:

-

Vascular Permeability: Fluorescein isothiocyanate (FITC)-dextran is injected intravenously. The amount of leakage into the anterior chamber is measured by fluorophotometry, providing an index of blood-aqueous barrier disruption.[17]

-

Prostaglandin Levels: The concentration of PGE2 in the collected aqueous humor is quantified using ELISA to directly measure the inhibition of the COX pathway in vivo.[17]

-

-

Data Analysis: The outcome measures from the drug-treated eyes are compared to those from the vehicle-treated eyes to determine the statistical significance of the anti-inflammatory effect.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Prostaglandin and thromboxane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and efficacy of topically applied nonsteroidal anti-inflammatory drugs in retinochoroidal tissues in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]

- 15. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits | PLOS One [journals.plos.org]

- 16. novartis.com [novartis.com]

- 17. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclooxygenase Inhibition Pathway of Amfenac Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the potent inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the amfenac sodium cyclooxygenase inhibition pathway. It details the mechanism of action, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing COX inhibition, and visualizes the associated signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction to the Arachidonic Acid Cascade and Cyclooxygenase Enzymes

The inflammatory response is a complex biological process, and at its core lies the arachidonic acid cascade. When cellular membranes are disrupted, phospholipase A2 releases arachidonic acid, a polyunsaturated fatty acid.[1][2] This fatty acid serves as a substrate for two primary enzymatic pathways: the lipoxygenase (LOX) pathway, which produces leukotrienes, and the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins and thromboxanes.[1][2]

The COX enzymes, also known as prostaglandin H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostanoids.[3][4] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.[2][5]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines, mitogens, and endotoxins.[4][5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[3]

Mechanism of Action of Amfenac Sodium

Amfenac sodium is a potent inhibitor of both COX-1 and COX-2 enzymes.[5][6] By binding to the active site of these enzymes, amfenac competitively inhibits the conversion of arachidonic acid to PGH2.[5] This blockade of prostaglandin synthesis is the primary mechanism underlying its anti-inflammatory, analgesic, and antipyretic properties.[5][6] While amfenac inhibits both isoforms, some evidence suggests a degree of selectivity towards COX-2.[7] The inhibition of COX-2 is responsible for its therapeutic effects, while the concurrent inhibition of COX-1 can contribute to some of the side effects associated with NSAIDs, such as gastrointestinal irritation.[5]

Quantitative Analysis of COX Inhibition

The inhibitory potency of amfenac sodium against COX-1 and COX-2 is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Amfenac Sodium | 0.25 | 0.15 | 1.67 | [6] |

| Bromfenac | 0.210 | 0.0066 | 31.8 | [8] |

| Ketorolac | 0.02 | 0.12 | 0.17 | [8] |

| Diclofenac | - | - | - | - |

| Ibuprofen | - | - | - | - |

| Celecoxib | - | - | - | - |

Data for Diclofenac, Ibuprofen, and Celecoxib would require further specific searches to populate for a direct comparison under similar experimental conditions.

Experimental Protocols for Determining COX Inhibition

The following protocols provide detailed methodologies for conducting in vitro cyclooxygenase inhibition assays to determine the IC50 values of a test compound like amfenac sodium. These assays are crucial for the pharmacological characterization of NSAIDs.

Colorimetric COX Inhibition Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Materials:

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (Cofactor)

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic Acid (Substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)

-

Test compound (e.g., Amfenac Sodium) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents in COX Assay Buffer. The test compound should be prepared in a dilution series.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Background Wells: 160 µL Assay Buffer, 10 µL Hemin.

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2).

-

Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2), 10 µL of test compound dilution.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of TMPD working solution to all wells, followed by the addition of 10 µL of Arachidonic Acid working solution to initiate the reaction.

-

Measurement: Immediately read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Subtract the background rate from the 100% initial activity and inhibitor wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorometric COX Inhibition Assay

This assay is a highly sensitive method that measures the peroxidase activity of COX using a fluorogenic substrate.

Materials:

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (Cofactor)

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic Acid (Substrate)

-

Amplex™ Red reagent or similar fluorogenic probe

-

Horseradish Peroxidase (HRP)

-

Test compound (e.g., Amfenac Sodium) dissolved in an appropriate solvent (e.g., DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents. The test compound should be prepared in a dilution series.

-

Assay Setup: In a black 96-well plate, add the following to each well:

-

50 µL of COX Assay Buffer

-

10 µL of test compound dilution or vehicle control

-

10 µL of HRP solution

-

10 µL of Hemin solution

-

10 µL of COX-1 or COX-2 enzyme solution

-

-

Pre-incubation: Mix and incubate the plate at 25°C for 10 minutes, protected from light.

-

Initiate Reaction: Add 10 µL of a solution containing both Amplex™ Red and Arachidonic Acid to each well to start the reaction.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 10-20 minutes.

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

-

Signaling Pathways and Visualizations

The inhibition of COX enzymes by amfenac sodium leads to a reduction in the production of prostaglandins, primarily Prostaglandin E2 (PGE2) at sites of inflammation. PGE2 is a potent signaling molecule that acts on a family of G-protein coupled receptors (EP1, EP2, EP3, and EP4), leading to a variety of downstream effects that promote inflammation, pain, and fever.[1][3]

Cyclooxygenase Inhibition Pathway

Caption: Amfenac sodium inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Prostaglandin E2 Signaling Pathway

References

- 1. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]

- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Amfenac Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), demonstrates potent analgesic and anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of amfenac sodium, intended to support research and drug development activities. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of amfenac sodium, its mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Amfenac is a phenylacetic acid derivative and a potent NSAID. It is the active metabolite of the prodrug nepafenac, which is used ophthalmically to treat pain and inflammation associated with cataract surgery. Amfenac sodium itself has been investigated for its anti-inflammatory and analgesic effects. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles is crucial for its potential development and for understanding the clinical effects of its prodrug, nepafenac.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of amfenac sodium is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, amfenac reduces the production of these pro-inflammatory prostaglandins.[1] Amfenac has been shown to be a potent inhibitor of both COX-1 and COX-2.[3]

Quantitative Pharmacodynamic Data

The inhibitory activity of amfenac sodium against COX-1 and COX-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) values.

| Enzyme | IC50 (nM) |

| COX-1 | 250 |

| COX-2 | 150 |

Table 1: In Vitro Inhibitory Activity of Amfenac Sodium against Cyclooxygenase Enzymes.

Signaling Pathway

The mechanism of action of amfenac sodium, involving the inhibition of the COX pathway, is depicted in the following diagram.

Pharmacokinetics

Absorption

Distribution

Amfenac sodium is highly bound to plasma proteins, with a protein binding percentage greater than 99%. The apparent volume of distribution (Vd) for amfenac sodium has not been definitively reported in preclinical studies involving direct oral administration. However, for many NSAIDs, the volume of distribution is generally low.

Metabolism

Amfenac sodium is primarily metabolized in the liver. The main metabolic pathways include oxidation, hydroxylation, dehalogenation, and conjugation with glucuronic acid.[2] One of the identified metabolites is 7-benzoyl-2-oxindole.[4] The process of glucuronidation, a major phase II metabolic pathway, is crucial for the elimination of many NSAIDs.[1]

Excretion

The metabolites of amfenac sodium are primarily excreted through both urine and feces.

Quantitative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for amfenac sodium.

| Parameter | Value | Species | Route |

| Protein Binding | >99% | - | - |

| Half-life (t½) | 2-4 hours | - | Oral |

| Excretion | Urine and Feces | - | - |

Table 2: Summary of Amfenac Sodium Pharmacokinetic Parameters.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of amfenac sodium against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Amfenac sodium (test inhibitor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of amfenac sodium in a suitable solvent (e.g., DMSO) and create a series of dilutions in the reaction buffer. Prepare solutions of arachidonic acid, heme, and TMPD.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.

-

Inhibitor Addition: Add the diluted amfenac sodium solutions to the respective wells. For control wells (100% enzyme activity), add the solvent vehicle.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Immediately after adding the substrate, add the colorimetric substrate (TMPD). Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each amfenac sodium concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a general procedure for conducting a pharmacokinetic study of orally administered amfenac sodium in rats.

Animals:

-

Male Sprague-Dawley rats (or other suitable strain)

Materials:

-

Amfenac sodium

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., HPLC system)[4][5]

Procedure:

-

Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a solution or suspension of amfenac sodium in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of amfenac sodium to each rat via oral gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).[6][7]

-

Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at a low temperature (e.g., -80°C) until analysis.

-

Bioanalysis: Quantify the concentration of amfenac sodium in the plasma samples using a validated analytical method, such as HPLC with UV or mass spectrometric detection.[4][5]

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life), using non-compartmental analysis.

Conclusion

Amfenac sodium is a potent inhibitor of both COX-1 and COX-2, which underlies its anti-inflammatory and analgesic effects. It exhibits pharmacokinetic properties typical of many NSAIDs, including high plasma protein binding and extensive hepatic metabolism. While further studies are needed to fully elucidate its oral bioavailability and volume of distribution, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. The detailed experimental protocols offer practical guidance for conducting further preclinical evaluations.

References

- 1. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of amfenac sodium and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. benchchem.com [benchchem.com]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

Amfenac Sodium: A Technical Guide to its Role as a Dual COX-1/COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the competitive inhibition of cyclooxygenase (COX) enzymes.[1] As a member of the phenylacetic acid derivative family, amfenac sodium plays a crucial role in the management of pain and inflammation by modulating the production of prostaglandins. This technical guide provides an in-depth overview of amfenac sodium's mechanism of action as a dual inhibitor of both COX-1 and COX-2 isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Amfenac is the active metabolite of the prodrug nepafenac, which is hydrolyzed in vivo to produce amfenac. This conversion is a key pharmacokinetic feature, allowing for effective penetration and subsequent localized activity at the site of inflammation.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for amfenac sodium involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, thromboxanes, and prostacyclins.[1][2] By blocking the active site of these enzymes, amfenac competitively inhibits this conversion, thereby reducing the synthesis of these pro-inflammatory mediators.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.[1][3]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[1][3] The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.[3][4]

Amfenac sodium exhibits potent inhibitory activity against both COX-1 and COX-2, classifying it as a non-selective COX inhibitor.[5]

Quantitative Data: Inhibitory Activity of Amfenac

The inhibitory potency of amfenac against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor.

| Enzyme | Amfenac IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| COX-1 | 0.25 | Celecoxib | 19 |

| COX-2 | 0.15 | Celecoxib | 0.06 |

Data compiled from publicly available sources.[5]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade and the point of inhibition by amfenac sodium.

Experimental Protocols

The determination of the inhibitory activity of amfenac sodium against COX-1 and COX-2 can be performed using various in vitro assays. Below are detailed methodologies for common enzymatic and cell-based assays.

In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Amfenac sodium (test inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of amfenac sodium in a suitable solvent (e.g., DMSO) and serially dilute to the desired concentrations.

-

Reconstitute and dilute the COX enzymes, probe, and cofactor in COX Assay Buffer according to the manufacturer's instructions.

-

Prepare a working solution of arachidonic acid.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), cofactor, and probe.

-

Add the amfenac sodium dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the percentage of inhibition for each amfenac sodium concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the amfenac sodium concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Human Whole Blood Assay for COX-2 Selectivity

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin for COX-2 assay)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Amfenac sodium

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

Procedure for COX-2 Inhibition:

-

Dispense heparinized whole blood into tubes.

-

Add various concentrations of amfenac sodium or vehicle.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.

-

Incubate the tubes (e.g., 24 hours at 37°C).

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an EIA kit.

Procedure for COX-1 Inhibition:

-

Dispense non-anticoagulated whole blood into tubes.

-

Add various concentrations of amfenac sodium or vehicle.

-

Allow the blood to clot (e.g., 1 hour at 37°C) to induce platelet aggregation and TXB2 production.

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum using an EIA kit.

Data Analysis:

-

Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production at each amfenac sodium concentration.

-

Determine the IC50 values for both isoforms as described in the previous protocol.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing a potential COX inhibitor like amfenac sodium.

Conclusion

Amfenac sodium is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its ability to effectively reduce the production of pro-inflammatory prostaglandins underlies its clinical utility as an anti-inflammatory and analgesic agent. The quantitative data on its inhibitory potency, coupled with established experimental protocols for its characterization, provide a solid foundation for further research and development in the field of NSAIDs. Understanding the nuances of its interaction with the COX isoforms is critical for optimizing its therapeutic benefits while minimizing potential side effects associated with the inhibition of homeostatic prostaglandin synthesis.

References

In Vitro Anti-inflammatory Effects of Amfenac Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Amfenac Sodium, a non-steroidal anti-inflammatory drug (NSAID). Amfenac is the active metabolite of nepafenac, which is administered topically as a prodrug and is then converted to amfenac by intraocular hydrolases. This document details its primary mechanism of action, its effects on key inflammatory mediators, and the experimental protocols used to elucidate these effects. All quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Amfenac sodium exerts its anti-inflammatory effects primarily through the potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain. The inhibition of prostaglandin synthesis, particularly prostaglandin E2 (PGE2), is a cornerstone of its anti-inflammatory activity.

In Vitro COX Inhibition

Studies have demonstrated that amfenac is a highly potent inhibitor of both COX-1 and COX-2 enzymes. Its inhibitory activity is significantly greater than that of other NSAIDs like ketorolac, diclofenac, and bromfenac. This potent, broad-spectrum COX inhibition effectively reduces the production of prostaglandins at sites of inflammation.

The following diagram illustrates the role of Amfenac in the cyclooxygenase pathway.

Quantitative Analysis of Inhibitory Activity

The potency of Amfenac Sodium as a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound | Target Enzyme | IC50 (nM) | Species | Source |

| Amfenac | COX-1 | 1.2 | Ovine | |

| Amfenac | COX-2 | 0.4 | Ovine | |

| Ketorolac | COX-1 | 2.6 | Ovine | |

| Ketorolac | COX-2 | 1.9 | Ovine | |

| Bromfenac | COX-1 | 4.6 | Ovine | |

| Bromfenac | COX-2 | 0.8 | Ovine | |

| Diclofenac | COX-1 | 8.8 | Ovine | |

| Diclofenac | COX-2 | 0.6 | Ovine |

Effects on Pro-inflammatory Cytokines and Mediators

Beyond its direct action on COX enzymes, Amfenac has been shown to modulate other key components of the inflammatory cascade in vitro.

Inhibition of Nitric Oxide (NO) Production

In models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Amfenac has been shown to suppress the production of nitric oxide (NO), a potent pro-inflammatory mediator.

Modulation of Cytokine Expression

Amfenac can also influence the expression of pro-inflammatory cytokines. Studies using human peripheral blood mononuclear cells (PBMCs) have shown that it can inhibit the production of key cytokines involved in inflammatory responses.

Detailed Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the anti-inflammatory effects of Amfenac Sodium.

COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of purified COX enzymes.

-

Enzyme Preparation : Purified ovine COX-1 and COX-2 enzymes are used.

-

Incubation : The enzymes are pre-incubated with various concentrations of Amfenac Sodium or a vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Substrate Addition : The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

-

Quantification : The reaction is allowed to proceed for a set time before being terminated. The amount of prostaglandin E2 (PGE2) produced is then quantified using an Enzyme Immunoassay (EIA).

-

Data Analysis : The percentage of inhibition at each Amfenac concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

The general workflow for this assay is depicted below.

Nitric Oxide (NO) Production Assay in Macrophages

This cell-based assay measures the effect of Amfenac on the production of NO in response to an inflammatory stimulus.

-

Cell Culture : RAW 264.7 macrophage cells are cultured in appropriate media and seeded in multi-well plates.

-

Pre-treatment : Cells are pre-treated with various concentrations of Amfenac Sodium for a specified time (e.g., 1 hour).

-

Stimulation : Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A set of cells remains unstimulated as a negative control.

-

Incubation : The cells are incubated for an extended period (e.g., 24 hours).

-

NO Measurement : The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis : The amount of NO produced is calculated, and the inhibitory effect of Amfenac is determined by comparing it to the LPS-stimulated control group.

Cytokine Quantification by ELISA

This protocol is used to measure the effect of Amfenac on the secretion of specific cytokines from immune cells.

-

Cell Isolation : Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Treatment : PBMCs are cultured and treated with various concentrations of Amfenac Sodium, followed by stimulation with an appropriate mitogen (e.g., phytohemagglutinin, PHA) to induce cytokine production.

-

Supernatant Collection : After incubation (e.g., 48 hours), the cell culture supernatant is collected.

-

ELISA : The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis : The inhibitory effect of Amfenac on the production of each cytokine is calculated by comparing the results to the stimulated control group.

Conclusion

The in vitro evidence robustly demonstrates that Amfenac Sodium is a potent anti-inflammatory agent. Its primary mechanism of action is the strong inhibition of both COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin synthesis. This activity surpasses that of several other common NSAIDs. Furthermore, its ability to modulate other inflammatory pathways, such as nitric oxide production and cytokine release, contributes to its overall anti-inflammatory profile. These findings underscore the therapeutic potential of Amfenac in managing inflammatory conditions and provide a solid foundation for further research and drug development.

The Genesis of a Potent NSAID: A Technical Deep Dive into the Discovery and Development of Amfenac

For Researchers, Scientists, and Drug Development Professionals

Amfenac, a potent non-steroidal anti-inflammatory drug (NSAID), has carved a significant niche in the therapeutic landscape, particularly in ophthalmology. This technical guide provides an in-depth exploration of its discovery, development, mechanism of action, and the pivotal experimental data that defined its pharmacological profile. Amfenac's journey from a laboratory curiosity to a clinical asset offers valuable insights into the intricate process of drug development.

Discovery and Synthesis

Amfenac, chemically known as (2-amino-3-benzoylphenyl)acetic acid, emerged from research focused on identifying novel anti-inflammatory agents.[1][2] Its synthesis was first reported by Welstead et al. in 1979.[3] The core structure features an acetic acid moiety attached to a 2-amino-3-benzoylphenyl scaffold, which is crucial for its anti-inflammatory activity.

While direct synthesis of Amfenac has been described, its clinical application, particularly in ophthalmology, is predominantly as the active metabolite of the prodrug Nepafenac.[4][5][6][7] Nepafenac, or 2-amino-3-benzoylphenylacetamide, is designed for enhanced corneal penetration.[4] Following topical administration, intraocular hydrolases rapidly convert Nepafenac to Amfenac, delivering the active therapeutic agent directly to the target tissues.[8][4][5]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Amfenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are pivotal in the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[10][11][12][13][14][15]

By blocking the active site of COX enzymes, Amfenac prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[14] Notably, Amfenac exhibits a higher affinity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, over the constitutive COX-1 isoform, which is involved in homeostatic functions.[9] This preferential inhibition of COX-2 is thought to contribute to its favorable therapeutic index.

Below is a diagram illustrating the cyclooxygenase signaling pathway and the point of inhibition by Amfenac.

Caption: Cyclooxygenase signaling pathway and Amfenac's mechanism of action.

Quantitative Pharmacological Data

The anti-inflammatory and analgesic potency of Amfenac has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its activity.

| Parameter | COX-1 | COX-2 | Reference |

| IC50 (µM) | 0.25 | 0.15 | [13] |

Table 1: In Vitro Cyclooxygenase Inhibition by Amfenac

| Parameter | Value | Species | Administration | Reference |

| Cmax (ng/mL) | 0.422 ± 0.121 | Human | Topical Ocular (Nepafenac 0.1%) | [16][6] |

| Tmax (hours) | 3 | Human | Topical Ocular (Nepafenac 0.1%) | [6] |

| Protein Binding (%) | 95.4 (human albumin) | Human | In Vitro | [16] |

| Protein Binding (%) | 99.1 (human serum) | Human | In Vitro | [16] |

| Oral LD50 (mg/kg) | 311 | Rat | Oral | [3] |

| Oral LD50 (mg/kg) | 615 | Mouse | Oral | [3] |

Table 2: Pharmacokinetic and Toxicological Parameters of Amfenac

Key Experimental Protocols

The characterization of Amfenac's pharmacological profile relied on a series of well-established experimental models. Below are detailed protocols for key in vivo assays used to assess its anti-inflammatory and analgesic properties.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

Protocol:

-

Animal Preparation: Male Wistar rats (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: Amfenac or a vehicle control is administered orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema model.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Randall-Selitto Paw Pressure Test in Rats

This assay is used to assess the analgesic efficacy of compounds by measuring the pain threshold in response to a mechanical stimulus.[18][19][20][21]

Protocol:

-

Animal Preparation: Male Wistar rats are used. Inflammation is induced in one hind paw, typically by injecting a phlogistic agent like carrageenan or brewer's yeast.

-

Drug Administration: Amfenac or a vehicle control is administered at a specified time before the pain threshold measurement.

-

Pain Threshold Measurement: The rat is gently restrained, and a progressively increasing pressure is applied to the inflamed paw using a specialized instrument (analgesy-meter).

-

Endpoint: The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.

-

Data Analysis: The increase in pain threshold in the drug-treated group is compared to the vehicle control group to determine the analgesic effect.

The following diagram outlines the logical relationship in the Randall-Selitto test.

Caption: Logical relationship in the Randall-Selitto paw pressure test.

Conclusion

The discovery and development of Amfenac represent a significant advancement in the field of anti-inflammatory therapeutics. Its well-characterized mechanism of action, potent and preferential inhibition of COX-2, and favorable pharmacokinetic profile have established it as a valuable tool in the management of inflammation and pain, particularly in the sensitive environment of the eye. The in-depth understanding of its pharmacology, supported by robust preclinical and clinical data, continues to guide its effective and safe use in clinical practice. This technical guide serves as a comprehensive resource for researchers and drug development professionals, encapsulating the core scientific principles and experimental foundations of Amfenac's journey from concept to clinical reality.

References

- 1. Amfenac - Wikipedia [en.wikipedia.org]

- 2. Amfenac | C15H13NO3 | CID 2136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amfenac [drugfuture.com]

- 4. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Nepafenac:Pharmacology and synthesis_Chemicalbook [chemicalbook.com]

- 7. CN104490861A - Sustained-release nepafenac eye-drops preparation - Google Patents [patents.google.com]

- 8. What is the mechanism of Nepafenac? [synapse.patsnap.com]

- 9. What is Amfenac sodium used for? [synapse.patsnap.com]

- 10. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 15. researchgate.net [researchgate.net]

- 16. centaurpharma.com [centaurpharma.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analgesic effect of percutaneously absorbed non-steroidal anti-inflammatory drugs: an experimental study in a rat acute inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Amfenac Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac Sodium, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which is central to its anti-inflammatory and analgesic effects. However, a growing body of evidence suggests that the pharmacological profile of Amfenac extends beyond COX inhibition, encompassing a range of "off-target" molecular interactions that may contribute to its therapeutic effects and potential side effects. This technical guide provides a comprehensive overview of the known and putative non-COX molecular targets of Amfenac Sodium, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Molecular Interactions of Amfenac Sodium

While the primary mechanism of Amfenac involves the blockade of prostaglandin synthesis through the inhibition of COX-1 and COX-2, several studies have elucidated its engagement with other key cellular players. These interactions are critical for a complete understanding of its mechanism of action and for the rational design of future therapeutic strategies.

Quantitative Data on Molecular Targets

The following table summarizes the available quantitative data for the interaction of Amfenac Sodium with its known molecular targets. It is important to note that while data for COX inhibition is well-established, quantitative metrics for non-COX targets are less prevalent in the current literature.

| Target Enzyme | IC50 Value | Cell/System | Reference |

| Cyclooxygenase-1 (COX-1) | 0.25 µM | Not Specified | [1] |

| Cyclooxygenase-2 (COX-2) | 0.15 µM | Not Specified | [1] |

| NADPH Oxidase | Significant inhibition at 0.1 mM | Rat Polymorphonuclear Leukocytes | [2] |

Note: IC50 values for VEGF-induced endothelial cell proliferation and tube formation have not been explicitly reported for Amfenac Sodium in the reviewed literature. However, significant inhibition has been observed.

Non-Cyclooxygenase Signaling Pathways Modulated by Amfenac Sodium

Vascular Endothelial Growth Factor (VEGF) Signaling and Angiogenesis

Amfenac has demonstrated significant inhibitory effects on key processes in angiogenesis, the formation of new blood vessels, independent of its COX activity. Specifically, it has been shown to impede VEGF-induced proliferation and tube formation of endothelial cells[1][3]. This anti-angiogenic activity suggests a potential therapeutic application in diseases characterized by pathological neovascularization.

Signaling Pathway Diagram:

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. While direct binding of Amfenac to components of this pathway has not been definitively demonstrated, its inhibitory effects on VEGF signaling suggest a potential downstream modulation of the PI3K/AKT/mTOR axis, as VEGF is a known upstream activator of this pathway. Further research is warranted to elucidate the precise interactions of Amfenac within this signaling network.

Signaling Pathway Diagram:

NADPH Oxidase and Oxidative Stress

Amfenac Sodium has been shown to inhibit the generation of superoxide anions by NADPH oxidase in polymorphonuclear leukocytes[2]. NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS), which play a role in both physiological signaling and pathological inflammatory processes. By inhibiting NADPH oxidase, Amfenac may exert an additional anti-inflammatory effect by reducing oxidative stress.

Signaling Pathway Diagram:

Detailed Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro method to assess the anti-angiogenic potential of compounds.

Workflow Diagram:

Methodology:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested, resuspended in appropriate media, and seeded onto the Matrigel-coated wells.

-

Treatment: Cells are treated with varying concentrations of Amfenac Sodium in the presence of a pro-angiogenic stimulus, typically VEGF.

-

Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours, allowing for the formation of capillary-like structures.

-

Visualization and Quantification: The formation of tubular networks is visualized using a microscope and captured as images. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Activation

Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins, which is indicative of pathway activation.

Workflow Diagram:

Methodology:

-

Cell Treatment and Lysis: Cells are treated with Amfenac Sodium for a specified duration. Subsequently, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the effect of Amfenac Sodium on pathway activation.

NADPH Oxidase Activity Assay

The activity of NADPH oxidase can be measured by detecting the production of superoxide anions.

Workflow Diagram:

Methodology:

-

Cell Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from whole blood using density gradient centrifugation.

-

Treatment: The isolated PMNs are pre-incubated with various concentrations of Amfenac Sodium.

-

Stimulation: Superoxide production is stimulated by adding an activating agent, such as opsonized zymosan or phorbol myristate acetate (PMA).

-

Detection of Superoxide: The generation of superoxide is measured. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, which can be monitored spectrophotometrically at 550 nm.

-

Data Analysis: The rate of cytochrome c reduction is calculated from the change in absorbance over time. The inhibitory effect of Amfenac Sodium is determined by comparing the rate of superoxide production in treated cells to that in untreated control cells.

Conclusion

The therapeutic profile of Amfenac Sodium is more complex than its well-documented role as a COX inhibitor. Emerging evidence points to its interaction with other significant molecular targets, including components of the VEGF signaling pathway and NADPH oxidase. These non-COX-mediated effects may contribute to its clinical efficacy and open new avenues for its therapeutic application, particularly in angiogenesis-dependent diseases and conditions associated with oxidative stress. Further research, including comprehensive proteomic-based off-target screening and detailed mechanistic studies, is crucial to fully elucidate the complete molecular target landscape of Amfenac Sodium and to harness its full therapeutic potential.

References

- 1. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]